molecular formula C6H5NO B3051514 3-Oxocyclopent-1-enecarbonitrile CAS No. 34250-16-3

3-Oxocyclopent-1-enecarbonitrile

Cat. No.: B3051514
CAS No.: 34250-16-3
M. Wt: 107.11 g/mol
InChI Key: FPQQNWAYKBBBLC-UHFFFAOYSA-N
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Description

3-Oxocyclopent-1-enecarbonitrile is an organic compound with the molecular formula C6H5NO. It is characterized by a cyclopentene ring with a nitrile group and a ketone group attached. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the novel methods for preparing 3-Oxocyclopent-1-enecarbonitrile involves a tandem Giese/HWE reaction initiated by visible light. This method uses fac-Ir(ppy)3 as a photoredox catalyst, along with a base and an anhydrous solvent under an inert atmosphere. The reaction conditions are mild, and the process results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and photoredox catalysis could be explored for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Oxocyclopent-1-enecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or further oxidized ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxocyclopent-1-enecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxocyclopent-1-enecarbonitrile exerts its effects involves its reactivity towards various chemical reagents. The nitrile and ketone groups are key functional sites that participate in reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxocyclopent-1-enecarbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclopentene ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

3-oxocyclopentene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c7-4-5-1-2-6(8)3-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQQNWAYKBBBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545658
Record name 3-Oxocyclopent-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34250-16-3
Record name 3-Oxocyclopent-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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